4-(2-Oxo-2,3-dihydrooxazol-4-yl)benzoic acid
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Overview
Description
“4-(2-Oxo-2,3-dihydrooxazol-4-yl)benzoic acid” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis and study .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
The oxazole ring in the molecule is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .Scientific Research Applications
Complex Formation and Redox Properties
4-(2-Oxo-2,3-dihydrooxazol-4-yl)benzoic acid exhibits interesting complex formation characteristics with Fe(III) and Fe(II). A study by Steinhauser et al. (2005) focused on the stability and redox properties of these complexes, particularly in relation to their potential role in oxidative stress. The ligands' affinity for Fe(II) was found to be relatively poor, impacting the redox chemistry of the Fe complexes and their potential as catalysts in biological media. These findings have implications for understanding the chemical behavior of such compounds in biological systems (Steinhauser et al., 2005).
Crystallography and Molecular Structure
The crystal structures of related benzoic acid derivatives have been investigated, providing insight into their molecular arrangement and interactions. Obreza and Perdih (2012) studied compounds including 4-(oxiran-2-ylmethoxy)benzoic acid, revealing details about their crystallization and molecular structures. This research contributes to the broader understanding of how the molecular configuration of such compounds affects their physical and chemical properties (Obreza & Perdih, 2012).
Novel Fluorescence Probes
Research by Setsukinai et al. (2003) developed novel fluorescence probes based on derivatives of benzoic acid, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid. These probes selectively detect highly reactive oxygen species and have applications in studying the roles of such species in biological and chemical contexts (Setsukinai et al., 2003).
Future Directions
The future directions for research on “4-(2-Oxo-2,3-dihydrooxazol-4-yl)benzoic acid” and similar compounds could involve further exploration of their synthesis and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there is potential for the development of new therapeutic agents based on these compounds .
Properties
IUPAC Name |
4-(2-oxo-3H-1,3-oxazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)7-3-1-6(2-4-7)8-5-15-10(14)11-8/h1-5H,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMACJCHVIURFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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